Synthetic Accessibility: Specialized C2-Substitution Demands Non-Trivial Chiral Synthesis vs. Readily Available 3-Substituted Regioisomer
Enantioenriched C2-substituted azetidines lack general and simple synthetic approaches, as highlighted by a recent methodology paper that achieved a 44% yield over three steps for protected C2-substituted azetidines [1]. In contrast, the 3-substituted regioisomer 1-Boc-3-((methylamino)methyl)azetidine is commercially available from multiple suppliers with catalog stock and ready scalability .
| Evidence Dimension | Synthetic Yield (Proof-of-Concept vs. Commercial Availability) |
|---|---|
| Target Compound Data | 44% yield over three steps (gram-scale, protected C2-substituted azetidine, 85:15 dr) [1] |
| Comparator Or Baseline | 1-Boc-3-((methylamino)methyl)azetidine: Commercially stocked (e.g., InvivoChem, MedChemExpress) |
| Quantified Difference | C2-substituted azetidines require specialized chiral auxiliaries and multi-step synthesis, while the 3-substituted regioisomer is an off-the-shelf item [1]. |
| Conditions | Comparative assessment of synthetic accessibility: published methodology for C2-substituted azetidines vs. commercial supplier catalogs. |
Why This Matters
Procurement of the 2-substituted scaffold may involve longer lead times and higher costs compared to the 3-substituted regioisomer, but it provides a synthetically distinct chiral building block not accessible via the 3-substituted isomer.
- [1] Mishra, A., & Donohoe, T. J. (2024). A general and scalable method toward enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides. Journal of Organic Chemistry, 89(19), 14433–14447. https://doi.org/10.1021/acs.joc.4c01908 View Source
